3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H18N4/c1-16-7-3-4-11(16)9-14-13-8-12(10-5-6-10)15-17(13)2/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |
InChI Key |
DUMZARXLIDPEGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropyl-substituted hydrazine derivative, followed by its reaction with a suitable diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Variations in N-Substituents
The amine group’s substitution pattern influences solubility and target affinity:
Key Observations :
Biological Activity
3-Cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.31 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly in drug discovery.
Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound.
| Activity | Compound | IC50/EC50 | Reference |
|---|---|---|---|
| COX Inhibition | Pyrazole derivatives | < 10 µM | |
| Anticancer (e.g., A431) | Related pyrazole compounds | 0.5 - 5 µM | |
| Antimicrobial | Various pyrazoles | MIC < 20 µg/mL |
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 5 µM against A431 cells. This suggests a potential for this compound in cancer therapy .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 60–75% | |
| Acylation | RCOCl, Et₃N, DCM, RT | 70–85% |
How is the compound characterized using spectroscopic and analytical methods?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ 0.71–0.92 ppm), pyrrole-methyl (δ 3.85 ppm), and pyrazole protons (δ 5.18 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : ESI-MS m/z 437.41 (for nitro derivatives) validates molecular weight .
- IR Spectroscopy : Absorptions at 1683 cm⁻¹ (C=O) and 3250 cm⁻¹ (N-H) confirm functional groups .
- X-ray Crystallography : Used for resolving ambiguous structural features (e.g., reports systematic naming and molecular formula C₂₄H₂₅N₇O₂) .
What computational strategies optimize reaction pathways for this compound?
Advanced Research Question
Reaction design integrates quantum chemical calculations and experimental feedback ():
Quantum Chemical Path Search : Predicts energetically favorable intermediates (e.g., cyclopropane ring formation).
Data-Driven Optimization : Machine learning models narrow reaction conditions (e.g., catalyst screening for copper-mediated couplings in ) .
Feedback Loops : Experimental yields (e.g., 17.9% in ) refine computational parameters for scalability .
How are discrepancies in spectral data resolved during synthesis?
Advanced Research Question
Contradictions (e.g., unexpected NMR shifts) are addressed via:
- Variable Temperature NMR : Resolves dynamic effects like rotational barriers in the pyrrole-methyl group .
- Isotopic Labeling : Traces protonation sites in complex MS fragmentation patterns.
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 1-(thiophen-2-ylmethyl) analogs in ) identifies substituent effects .
What strategies enhance biological activity through structural modification?
Advanced Research Question
Derivatization focuses on:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) improve antimicrobial activity by increasing electrophilicity .
- Bioisosteric Replacement : Replacing the cyclopropyl group with oxetane () balances lipophilicity and metabolic stability .
- Pharmacophore Modeling : Aligns pyrazole-amine motifs with target binding pockets (e.g., kinase inhibitors in ) .
How are reaction yields improved during scale-up?
Advanced Research Question
Scale-up challenges (e.g., reduced yields in ) are mitigated by:
- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclopropane-forming steps .
- Catalyst Optimization : Substituting CuBr with Pd/C in coupling reactions improves reproducibility () .
- In-Situ Monitoring : Raman spectroscopy tracks intermediate formation to adjust reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
